molecular formula C4H8O3 B091883 1,4-Dihydroxy-2-butanone CAS No. 140-86-3

1,4-Dihydroxy-2-butanone

Cat. No. B091883
CAS RN: 140-86-3
M. Wt: 104.1 g/mol
InChI Key: XBJODPUPYBBDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 4-hydroxy-2-butanone can be achieved through aldol condensation of acetone and formaldehyde under supercritical conditions, as described in the study of its noncatalytic synthesis. This process is noted for its speed and high production yield, with a focus on the formation and dehydration of 4-hydroxy-2-butanone while also considering side reactions involving formaldehyde .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-butanone has been investigated using Fourier transform microwave spectroscopy, complemented by quantum chemical calculations. The study revealed the presence of an intramolecular O-H…O hydrogen bond in one conformer of the molecule. Upon complexation with water, this weak intramolecular hydrogen bond is replaced by two strong intermolecular O-H…O hydrogen bonds, leading to a change in the orientation of the -OH group .

Chemical Reactions Analysis

The chemical reactivity of butanone derivatives can be complex. For instance, the oxidation mechanism of 3,4-dihydroxy-2-butanone in the aqueous phase has been studied, showing that it can be oxidized by various radicals, leading to the formation of secondary organic aerosols (SOAs) in the atmosphere. The study provides insights into the oxidation mechanism of dihydroxycarbonyl compounds derived from isoprene .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanone derivatives are influenced by their molecular structure. For example, the introduction of cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment significantly affects the optical properties of these molecules, as demonstrated by UV/Vis and electrochemical measurements . Additionally, the dehydration of bio-based 2,3-butanediol over HZSM-5 zeolites has been studied, showing that the Si/Al ratio and modification with boric acid can influence the catalytic performance, which is relevant for the production of butanone .

Scientific Research Applications

  • Microbial Oxidation: 1,4-Dihydroxy-2-butanone can be produced through the microbial oxidation of polyols using Candida boidinii KK912, with potential applications in biotransformation processes (Matsumura, Kawamori, & Yoshikawa, 1991).

  • Bio-based Production: The dehydration of bio-based 2,3-butanediol to butanone, a process in which 1,4-Dihydroxy-2-butanone is an intermediate, is an alternative green method for producing butanone, a valuable industrial chemical (Zhang, Yu, Ji, & Huang, 2012).

  • Atmospheric Chemistry: 1,4-Dihydroxy-2-butanone plays a role in the formation of secondary organic aerosols in the atmosphere, contributing to our understanding of atmospheric chemistry and air quality (Xu, Lv, Liu, Sun, Zhang, & Li, 2020).

  • Metabolic Engineering: The compound has been studied in the context of metabolic engineering of Klebsiella pneumoniae for efficient biological production of 2-butanone from glucose, highlighting its potential in biotechnological applications (Chen, Sun, Huang, Wu, & Liu, 2015).

  • Riboflavin Biosynthesis: In Escherichia coli, 1,4-Dihydroxy-2-butanone serves as a biosynthetic precursor for riboflavin, underscoring its importance in biological pathways (Richter, Volk, Krieger, Lahm, Röthlisberger, & Bacher, 1992).

  • Chemical Synthesis: The compound has been investigated in various chemical synthesis processes, including the acid-catalyzed cyclization of 1,4-diols (Grée, Grée, Lowinger, Martelli, Negri, & Paquette, 1992), and its reactivity in supercritical synthesis conditions for vitamin A and fragrance production (Chen, Yao, Yin, & Yuan, 2022).

  • Biofuel and Biocommodity Chemicals: It's used in the production of 2-butanol and butanone in Saccharomyces cerevisiae, demonstrating its relevance in renewable energy and green chemistry (Ghiaci, Norbeck, & Larsson, 2014).

Safety And Hazards

When handling 1,4-Dihydroxy-2-butanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,4-dihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJODPUPYBBDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474858
Record name 1,4-DIHYDROXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-2-butanone

CAS RN

140-86-3
Record name 1,4-Dihydroxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-DIHYDROXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
JV Schloss, FC Hartman - Biochemical and Biophysical Research …, 1977 - Elsevier
Under mild conditions, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate rapidly and irreversibly inactivates ribulosebisphosphate carboxylase from Rhodospirillum rubrum . The …
Number of citations: 22 www.sciencedirect.com
FC Hartman - The Journal of Organic Chemistry, 1975 - ACS Publications
3-Bromo-l, 4-dihydroxy-2-butanone 1, 4-bisphosphate, a compound that can be considered a reactive analog of several sugar bisphosphates, has been synthesized as a potential …
Number of citations: 8 pubs.acs.org
IL Norton, MH Welch, FC Hartman - Journal of Biological Chemistry, 1975 - Elsevier
A previous study from our laboratory suggested that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate is an affinity label for spinach ribulosebisphosphate carboxylase. To identify …
Number of citations: 58 www.sciencedirect.com
R Sakakibara, S Kitajima, FC Hartman… - Journal of Biological …, 1984 - ASBMB
N-Bromoacetylethanolamine phosphate and 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate have been tested in order to study the hexose phosphate binding sites of a …
Number of citations: 28 www.jbc.org
K Yamada-Onodera, A Norimoto, N Kawada… - Journal of bioscience …, 2007 - Elsevier
Sterigmatomyces elviae DSM 70852 produced 12 g/l (S)-1,2,4-butanetriol (enantiomeric excess >99.9%) from 20 g/l racemate in 82 h. From the results of the inversion of an (R)-isomer …
Number of citations: 22 www.sciencedirect.com
JV Schloss, FC Hartman - Bioorganic Chemistry, 1980 - Elsevier
cis- and trans-2,3-Epoxybutane-1,4-diol 1,4-bisphosphate, which can be considered reactive analogs of several sugar bisphosphates, have been synthesized in a continuing effort to …
Number of citations: 19 www.sciencedirect.com
CD Stringer, FC Hartman - Biochemical and Biophysical Research …, 1978 - Elsevier
Two tryptic peptides from spinach ribulosebisphosphate carboxylase/oxygenase that contain the essential lysyl residues derivatized by the affinity label 3-bromo-1,4-dihydroxy-2-…
Number of citations: 48 www.sciencedirect.com
JV Schloss, CD Stringer, FC Hartman - Journal of Biological Chemistry, 1978 - Elsevier
We reported earlier (Schloss, JV, and Hartman, FC (1977) Biochem. Biophys. Res. Commun. 77, 230-236) that N-bromoacetylethanolamine phosphate is an affinity label for spinach …
Number of citations: 73 www.sciencedirect.com
M Shuichi, K Tomoko, Y Sadao - Chemistry Letters, 1991 - cir.nii.ac.jp
sec-Hydroxyl group of polyol was oxidized to the corresponding carbonyl derivative using methanol yeast, Candida boidinii KK912. Thus 1, 2, 4-butanetriol was oxidized for 2 days to …
Number of citations: 0 cir.nii.ac.jp
S Matsumura, T Kawamori, S Yoshikawa - Chemistry Letters, 1991 - journal.csj.jp
sec-Hydroxyl group of polyol was oxidized to the corresponding carbonyl derivative using methanol yeast, Candida boidinii KK912. Thus 1,2,4-butanetriol was oxidized for 2 days to …
Number of citations: 2 www.journal.csj.jp

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